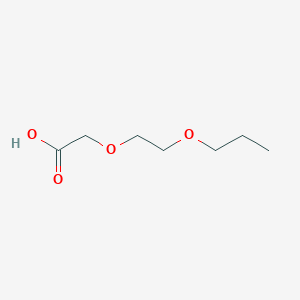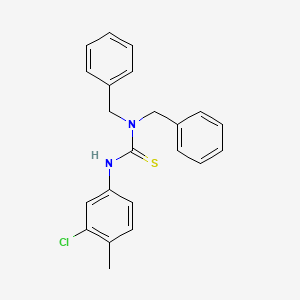![molecular formula C12H14O3S B14407686 2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione CAS No. 85054-04-2](/img/structure/B14407686.png)
2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione is an organic compound that features a sulfoxide functional group attached to a phenyl ring and a butane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione can be achieved through several methods. One common approach involves the oxidation of thioanisole derivatives using oxidizing agents such as hydrogen peroxide, sodium periodate, or lead tetraacetate . The reaction typically requires controlled conditions, such as low temperatures and specific solvents, to prevent overoxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, lead tetraacetate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione involves its interaction with various molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the phenyl ring can interact with biological macromolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Mesoridazine: A phenothiazine derivative with a similar sulfoxide group, used as an antipsychotic agent.
Methylsulfonylmethane: An organosulfur compound with anti-inflammatory properties.
Propanal, 2-methyl-2-(methylsulfonyl)-, oxime: A compound with a similar sulfonyl group, used in various chemical applications.
Uniqueness
2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione is unique due to its combination of a sulfoxide group with a phenyl ring and a butane-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85054-04-2 |
|---|---|
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
2-(methylsulfinylmethyl)-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C12H14O3S/c1-9(13)11(8-16(2)15)12(14)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Clave InChI |
QUTUHEVJDPZAPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CS(=O)C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


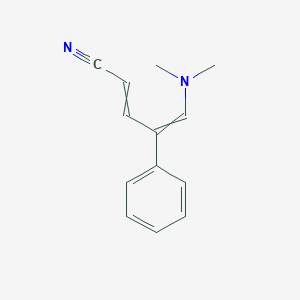
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)
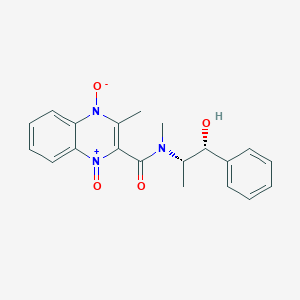
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

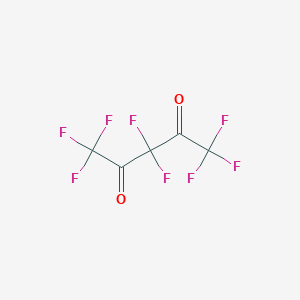
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
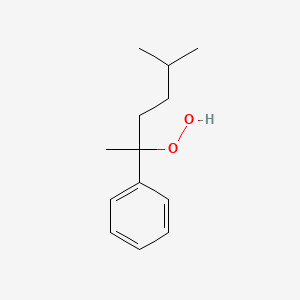
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
